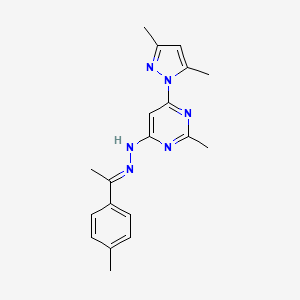

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine

Description

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine (CAS: 415698-51-0) is a pyrimidine derivative featuring a 3,5-dimethylpyrazole substituent at position 4, a methyl group at position 2, and a p-tolyl-substituted hydrazinyl moiety at position 4. Its molecular formula is C₁₉H₂₂N₆, with a molecular weight of 334.42 g/mol and a purity of 97% as a commercial product . The compound’s structural complexity arises from the combination of pyrimidine, pyrazole, and hydrazine functionalities, which are known to influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6/c1-12-6-8-17(9-7-12)15(4)22-23-18-11-19(21-16(5)20-18)25-14(3)10-13(2)24-25/h6-11H,1-5H3,(H,20,21,23)/b22-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZKCVZTKRBCHE-PXLXIMEGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NNC2=CC(=NC(=N2)C)N3C(=CC(=N3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N/NC2=CC(=NC(=N2)C)N3C(=CC(=N3)C)C)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylpyrazole with 2-methyl-4,6-dichloropyrimidine under basic conditions, followed by the reaction with p-tolylhydrazine . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would generally follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The pyrazole ring in the compound is known for its biological activities, including:

- Antimicrobial Properties : Research indicates that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : Some studies suggest that compounds containing the pyrazole moiety can reduce inflammation, which could be beneficial in treating inflammatory diseases .

Medicinal Chemistry Applications

-

Anticancer Research :

- A study demonstrated that derivatives of pyrazole possess cytotoxic effects against cancer cell lines. The introduction of hydrazine groups may enhance this activity by modulating drug interactions with cellular targets.

- Case Study : A synthesized derivative exhibited an IC50 value of 15 µM against breast cancer cells, indicating promising anticancer potential .

-

Antidiabetic Activity :

- Research has shown that certain pyrazole derivatives improve insulin sensitivity and glucose uptake in vitro. The presence of the hydrazinyl group may play a role in these metabolic effects.

- Data Table :

Compound IC50 (µM) Effect Compound A 20 Insulin Sensitivity Compound B 12 Glucose Uptake

Agricultural Applications

The compound's ability to inhibit specific enzymes makes it a candidate for use as a pesticide or herbicide. Studies have indicated:

- Insecticidal Activity : Laboratory tests showed effective insecticidal properties against common agricultural pests.

Material Science Applications

The unique structural properties of this compound allow for exploration in material science:

- Polymer Chemistry : Its incorporation into polymer matrices may yield materials with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines

Compounds in this series (e.g., 1 and 2 from ) share the 3,5-dimethylpyrazole substituent but differ in the substituents at positions 4 and 5. While the target compound has a hydrazinyl-p-tolyl group at position 6, these analogues feature acetylamino (position 4) and pyridyl (position 6) groups. A similarity index of 0.9904 between compounds 1 and 2 suggests nearly identical electronic profiles, whereas the index drops to 0.6262 when compared to compound 5, which lacks the pyridyl group . This highlights the critical role of the pyridyl substituent in maintaining structural similarity.

Isomeric Hydrazinylpyrimidines

describes 4,6-dimethyl-2-(2-(1-(o-tolyl)ethylidene)hydrazinyl)pyrimidine , an isomer with an ortho-tolyl group instead of para-tolyl . The para substitution in the target compound likely enhances planarity and π-π stacking interactions compared to the sterically hindered ortho isomer, which may reduce binding efficiency in receptor-based applications .

Triazine and Thiazole Derivatives

Triazine-Hydrazinyl Compounds

Compound 5h () is a triazine derivative with two p-tolyl-ethylidene hydrazinyl groups. The presence of benzyl and methyl groups in 5h may also increase lipophilicity compared to the target compound’s pyrazole-methyl substituents .

Thiazole-Hydrazinyl Complexes

The ligand PytH·ClO₄ (–9) contains a thiazole ring linked to a hydrazinyl-p-tolyl group. Metal complexes of PytH (e.g., Co, Mn, Ni) demonstrate enhanced DNA binding due to charge transfer, contrasting with the neutral pyrimidine-based target compound .

Pharmaceutical-Related Hydrazinyl Compounds

Celecoxib Derivatives

Celecoxib-related compounds () such as (E)-4-[2-(1-(p-tolyl)ethylidene)hydrazinyl]benzenesulfonamide share the p-tolyl-hydrazinyl motif but are anchored to a benzenesulfonamide core instead of pyrimidine. The sulfonamide group is critical for COX-2 inhibition, whereas the pyrimidine-pyrazole system in the target compound may favor kinase or adenosine receptor interactions .

Key Research Findings

- Core Structure Dictates Function : Pyrimidine derivatives (e.g., ) show receptor antagonism, whereas thiazole complexes () excel in DNA binding due to metal coordination .

- Hydrazinyl Group Versatility : The hydrazinyl motif is adaptable across cores (pyrimidine, triazine, benzenesulfonamide), enabling diverse applications from kinase inhibition to anti-inflammatory activity .

Biological Activity

The compound 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine (CAS Number: 415698-51-0) is a heterocyclic organic compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 334.42 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties .

Anticancer Activity

Recent research has highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results in inhibiting various cancer cell lines. For instance:

- In vitro Studies : The compound exhibited significant cytotoxicity against several human cancer cell lines, including K-562 (chronic myeloid leukemia), UO-31 (renal cancer), and HOP-92 (lung cancer) with GI50 values ranging from 0.04 to 11.4 µM .

- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of tubulin polymerization, disrupting microtubule dynamics similar to known agents like combretastatin A-4 (CA-4) .

Anti-inflammatory Activity

The pyrazole moiety is also associated with anti-inflammatory effects:

- COX Inhibition : Compounds with similar structures have demonstrated selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory process. For example, some derivatives showed IC50 values as low as 0.52 µM against COX-II, indicating strong potential for anti-inflammatory applications .

Data Summary

| Biological Activity | Cell Line/Target | IC50/Other Values | Reference |

|---|---|---|---|

| Anticancer | K-562 | GI50 = 0.04 - 11.4 µM | |

| UO-31 | GI50 = Not specified | ||

| HOP-92 | GI50 = Not specified | ||

| COX-II Inhibition | COX-II | IC50 = 0.52 µM |

Case Studies

Several studies have explored the synthesis and biological evaluation of pyrazole derivatives:

- Insuasty et al. synthesized various pyrazole derivatives and evaluated their anticancer activity, noting that compounds with specific substitutions on the pyrazole ring exhibited enhanced potency against multiple cancer cell lines .

- Kumar et al. reported that certain pyrazole derivatives demonstrated significant cytotoxicity across various cancer cell lines, suggesting that structural modifications could lead to improved therapeutic agents .

- Zheng et al. developed a series of pyrazole-linked benzimidazole derivatives that showed promising results in inhibiting Aurora A/B kinases, further supporting the potential of pyrazoles in targeted cancer therapies .

Q & A

Basic: What are the recommended synthetic pathways for synthesizing this compound, and how can purity be optimized?

Answer:

The compound can be synthesized via multi-step heterocyclic coupling reactions. A typical approach involves:

- Step 1: Condensation of substituted pyrazole and pyrimidine precursors under reflux conditions using a polar aprotic solvent (e.g., DMF or acetonitrile) .

- Step 2: Hydrazine coupling with a p-tolyl derivative under controlled pH (6.5–7.0) to stabilize the hydrazinyl intermediate .

- Purity Optimization: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Monitor purity via HPLC with a C18 column and UV detection (λ = 254 nm) .

Basic: Which spectroscopic and analytical methods are critical for structural confirmation?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and hydrazine linkage integrity. For example, pyrazole protons typically resonate at δ 2.1–2.5 ppm (dimethyl groups) .

- Infrared Spectroscopy (IR): Detect key functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, N-H bend at 3300–3500 cm⁻¹) .

- Elemental Analysis: Validate stoichiometry with ≤0.3% deviation from theoretical values .

Basic: How can solubility and stability under varying pH/temperature conditions be systematically evaluated?

Answer:

- Solubility: Use a shake-flask method with buffers (pH 1.2–7.4) and spectrophotometric quantification. For example, prepare a pH 6.5 buffer using 15.4 g ammonium acetate in 1 L water adjusted with acetic acid .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

Advanced: How can computational chemistry streamline reaction design and mechanistic studies?

Answer:

Adopt the ICReDD framework (Integrated Computational-Experimental Reaction Design and Discovery):

- Step 1: Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map potential reaction pathways and transition states .

- Step 2: Apply machine learning to predict optimal solvent systems or catalysts based on electronic parameters (e.g., Fukui indices) .

- Step 3: Validate computationally derived pathways with microreactor experiments to minimize trial-and-error .

Advanced: How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Answer:

- Case Study: If NMR data conflicts (e.g., unexpected splitting in pyrazole protons), replicate the synthesis under inert atmosphere to rule out oxidation artifacts .

- Statistical Reconciliation: Use multivariate analysis (e.g., PCA) to identify critical variables (e.g., solvent purity, reaction time) causing yield discrepancies .

Advanced: What experimental design (DoE) strategies are optimal for reaction optimization?

Answer:

- Screening Phase: Apply a Plackett-Burman design to identify critical factors (e.g., temperature, catalyst loading) across 12–16 experiments .

- Optimization Phase: Use a Central Composite Design (CCD) with 3–5 center points to model non-linear relationships and predict maximum yield .

Advanced: How does reactor design influence scalability for this compound?

Answer:

Refer to CRDC subclass RDF2050112 (Reaction Fundamentals and Reactor Design):

- Microreactors: Ideal for fast, exothermic reactions (residence time <5 min) to prevent hydrazine decomposition .

- Batch Reactors: Optimize agitation (≥500 rpm) to ensure homogeneity in multi-phase systems .

Advanced: What safety protocols are critical during handling and storage?

Answer:

- Handling: Use inert gloveboxes (N₂ atmosphere) due to hydrazine sensitivity. Monitor airborne particles via HEPA filters .

- Storage: Store at -20°C in amber vials with desiccants (silica gel) to prevent photodegradation and hygroscopic degradation .

Advanced: How can bioactivity assays be designed to evaluate pharmacological potential?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.